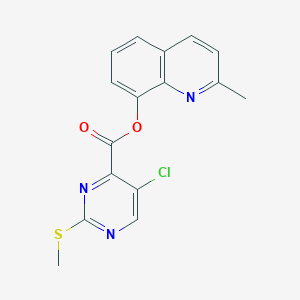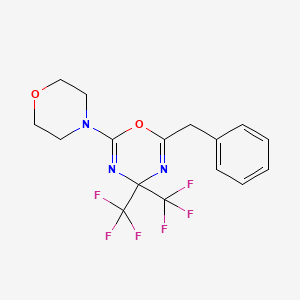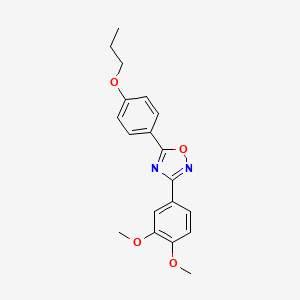![molecular formula C12H13N5O2 B5330786 N-[3-(1H-tetrazol-5-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B5330786.png)
N-[3-(1H-tetrazol-5-yl)phenyl]tetrahydro-2-furancarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1H-tetrazol-5-yl)phenyl]tetrahydro-2-furancarboxamide, commonly known as TAK-915, is a small molecule drug that has been developed as a potential treatment for cognitive impairment associated with Alzheimer's disease and other neurological disorders. TAK-915 belongs to the class of compounds known as gamma-secretase modulators, which are designed to selectively inhibit the production of beta-amyloid, a protein that is known to accumulate in the brains of Alzheimer's patients.
Mechanism of Action
TAK-915 works by selectively inhibiting the production of beta-amyloid in the brain. Beta-amyloid is a protein that is known to accumulate in the brains of Alzheimer's patients, leading to the formation of plaques and the destruction of brain cells. By reducing the production of beta-amyloid, TAK-915 can help to slow down the progression of Alzheimer's disease and improve cognitive function in affected individuals.
Biochemical and Physiological Effects:
TAK-915 has been shown to have a number of biochemical and physiological effects in preclinical models. These include a reduction in beta-amyloid levels in the brain, improved cognitive function and memory, and a reduction in inflammation and oxidative stress. TAK-915 has also been shown to have a good safety profile in preclinical studies, with no significant adverse effects observed.
Advantages and Limitations for Lab Experiments
One of the main advantages of TAK-915 is its ability to selectively inhibit the production of beta-amyloid in the brain, without affecting other important cellular processes. This makes it a potentially safer and more effective treatment for Alzheimer's disease and other neurological disorders. However, there are also some limitations associated with TAK-915, including the need for further testing in clinical trials to determine its safety and efficacy in humans.
Future Directions
There are several potential future directions for research on TAK-915. One area of interest is the development of more potent and selective gamma-secretase modulators, which could offer even greater therapeutic benefits for Alzheimer's disease and other neurological disorders. Another potential direction is the investigation of TAK-915 in combination with other drugs, such as anti-inflammatory agents or neuroprotective compounds, to enhance its therapeutic effects. Finally, further studies are needed to better understand the long-term safety and efficacy of TAK-915 in human patients, and to identify the optimal dosing and treatment regimens for this promising new drug.
Synthesis Methods
The synthesis of TAK-915 involves a multi-step process that begins with the reaction of 3-(1H-tetrazol-5-yl)aniline with 2-bromo-1,3-cyclohexanedione to produce a key intermediate. This intermediate is then subjected to a series of reactions involving a variety of reagents and solvents to yield the final product, TAK-915. The synthesis of TAK-915 has been described in detail in several scientific publications.
Scientific Research Applications
TAK-915 has been extensively studied in preclinical models of Alzheimer's disease and other neurological disorders. These studies have demonstrated that TAK-915 can effectively reduce the production of beta-amyloid in the brain, which in turn can improve cognitive function and memory in animal models. TAK-915 has also been shown to have potential therapeutic benefits in other neurological disorders, such as schizophrenia and depression.
properties
IUPAC Name |
N-[3-(2H-tetrazol-5-yl)phenyl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c18-12(10-5-2-6-19-10)13-9-4-1-3-8(7-9)11-14-16-17-15-11/h1,3-4,7,10H,2,5-6H2,(H,13,18)(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOOFABCQQBOMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC=CC(=C2)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2,8-diazaspiro[4.5]dec-3-ylcarbonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrochloride](/img/structure/B5330707.png)
![N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)-2-phenylacrylamide](/img/structure/B5330726.png)

![7-{[(5-fluoro-1H-benzimidazol-2-yl)methoxy]acetyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5330746.png)
![3-[(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol](/img/structure/B5330748.png)
![7-[(2,7-dimethylpyrazolo[1,5-a]pyrimidin-5-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5330762.png)
![N-(3,5-difluorophenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5330766.png)

![N-cyclopropyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5330788.png)

![N-(4-fluorophenyl)-1-[(7-methyl-1-benzofuran-2-yl)carbonyl]-3-piperidinamine](/img/structure/B5330803.png)

![3-{3-[(4-chlorophenyl)thio]-5-nitrophenoxy}pyridine](/img/structure/B5330823.png)
